![molecular formula C8H11N5 B2409002 N-(propan-2-yl)-9H-purin-6-amine CAS No. 63752-43-2](/img/structure/B2409002.png)
N-(propan-2-yl)-9H-purin-6-amine
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Overview
Description
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis
Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It may include looking at how the compound reacts with different reagents, the mechanism of these reactions, and the products formed .Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, stability, and reactivity of the compound .Scientific Research Applications
Synthesis of Key Intermediates in Medicinal Chemistry
- N-(propan-2-yl)-9H-purin-6-amine and its derivatives are crucial in the synthesis of key intermediates for various medications. For instance, it is used in the synthesis of Tenofovir Disoproxil Fumarate, an important antiretroviral medication (Yu Zhu-ming, 2012).
Development of Antimicrobial and Antifungal Agents
- Derivatives of N-(propan-2-yl)-9H-purin-6-amine have been explored for their potential as antimicrobial and antifungal agents. Studies have shown their effectiveness against various bacterial and fungal strains (Selin Kinali-Demirci et al., 2014).
Research in Organic Chemistry and Chemical Synthesis
- This compound is extensively used in organic chemistry research, particularly in the synthesis of novel organic compounds. It serves as a building block for the creation of diverse chemical entities, which have potential applications in various fields, including medicinal chemistry (D. Gruzdev et al., 2015).
Cancer Research and Drug Development
- Certain derivatives of N-(propan-2-yl)-9H-purin-6-amine are being investigated for their potential use in cancer treatment. These compounds have shown promise in inhibiting specific enzymes or pathways that are crucial in the progression of cancer (S. Hong et al., 2016).
Exploration of Biological Activities
- This compound is used to synthesize analogs with various biological activities. These synthesized derivatives are evaluated for their potential in treating various diseases, including diabetic complications, based on their inhibition of specific enzymes (Junkai Zhu et al., 2022).
DNA Interaction Studies
- N-(propan-2-yl)-9H-purin-6-amine derivatives are also explored for their interactions with DNA. This research is significant for understanding the molecular mechanisms of drug action and for the design of new therapeutic agents (R. Schirrmacher et al., 2002).
Mechanism of Action
Target of Action
N-(propan-2-yl)-9H-purin-6-amine, also known as Alectinib, is a kinase inhibitor used to treat anaplastic lymphoma kinase positive metastatic non-small cell lung cancer . Its primary target is the anaplastic lymphoma kinase (ALK) tyrosine kinase .
Mode of Action
Alectinib selectively inhibits the activity of ALK tyrosine kinase . It is specifically used in the treatment of non-small cell lung cancer (NSCLC) expressing the ALK-EML4 (echinoderm microtubule-associated protein-like 4) fusion protein that causes proliferation of NSCLC cells . Inhibition of ALK prevents phosphorylation and subsequent downstream activation of STAT3 and AKT, resulting in reduced tumor cell viability .
Biochemical Pathways
The inhibition of ALK by Alectinib affects the downstream signaling pathways of various cell-surface receptors, including receptor tyrosine kinases . This leads to the prevention of phosphorylation and subsequent downstream activation of STAT3 and AKT . The inhibition of these pathways results in reduced tumor cell viability .
Result of Action
The result of Alectinib’s action is a reduction in tumor cell viability . By inhibiting the activity of ALK tyrosine kinase, Alectinib prevents the proliferation of NSCLC cells, thereby reducing the growth and spread of cancer .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-propan-2-yl-7H-purin-6-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N5/c1-5(2)13-8-6-7(10-3-9-6)11-4-12-8/h3-5H,1-2H3,(H2,9,10,11,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEBFHJTVTOEWIX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=NC=NC2=C1NC=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20879179 |
Source
|
Record name | ADENINE,N6-I-PROPYL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20879179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(propan-2-yl)-9H-purin-6-amine |
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